molecular formula C46H36Cl2N4O4 B13832796 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)- CAS No. 29777-36-4

1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)-

Cat. No.: B13832796
CAS No.: 29777-36-4
M. Wt: 779.7 g/mol
InChI Key: BMHQBXUGLBYQIN-UHFFFAOYSA-N
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Description

1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- is a complex organic compound that belongs to the class of bi-imidazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining imidazole derivatives with chlorophenyl and methoxyphenyl groups under controlled conditions.

    Catalysis: Using catalysts such as palladium or copper to facilitate the coupling reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bi-1H-imidazole, 2,2’-bis(phenyl)-4,4’,5,5’-tetrakis(phenyl)
  • 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(phenyl)

Uniqueness

The presence of methoxy groups in 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- enhances its chemical reactivity and potential biological activity compared to similar compounds without these groups.

Properties

CAS No.

29777-36-4

Molecular Formula

C46H36Cl2N4O4

Molecular Weight

779.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)imidazol-1-yl]-4,5-bis(3-methoxyphenyl)imidazole

InChI

InChI=1S/C46H36Cl2N4O4/c1-53-33-17-9-13-29(25-33)41-43(31-15-11-19-35(27-31)55-3)51(45(49-41)37-21-5-7-23-39(37)47)52-44(32-16-12-20-36(28-32)56-4)42(30-14-10-18-34(26-30)54-2)50-46(52)38-22-6-8-24-40(38)48/h5-28H,1-4H3

InChI Key

BMHQBXUGLBYQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC(=CC=C6)OC)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC

Origin of Product

United States

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